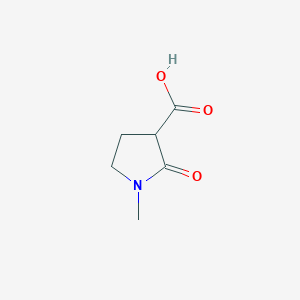

1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQXSOWYUQJAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564932 | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-84-4 | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. Due to a notable scarcity of direct experimental data for this specific compound in publicly available literature, this guide leverages data from closely related analogs and foundational chemical principles to offer a robust predictive analysis.

Core Chemical Structure and Identifiers

This compound belongs to the class of pyrrolidinone carboxylic acids, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉NO₃[1] |

| Molecular Weight | 143.14 g/mol [1] |

| Canonical SMILES | CN1CCC(C1=O)C(=O)O |

| InChI Key | LRQXSOWYUQJAOH-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| pKa | Estimated ~3.5 - 4.5 | Theoretical |

| Solubility | Predicted to be soluble in water and polar organic solvents | Theoretical |

Note on pKa and Solubility: The carboxylic acid moiety is expected to have a pKa in the typical range for aliphatic carboxylic acids. The presence of the polar lactam ring and the carboxylic acid group suggests good solubility in polar solvents.

For comparison, the hydrochloride salt of the corresponding methyl ester, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, has a reported melting point of 120-122 °C.

Spectroscopic Properties

While experimental spectra for the title compound are not available, the following sections provide predicted spectroscopic characteristics based on the analysis of closely related compounds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and general principles of spectroscopic theory for carboxylic acid derivatives.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm, relative to TMS) are as follows:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -COOH | singlet (broad) | 10.0 - 13.0 |

| -CH(COOH)- | triplet | 3.2 - 3.5 |

| -CH₂-CH(COOH)- | multiplet | 2.2 - 2.6 |

| -N-CH₂- | triplet | 3.3 - 3.6 |

| -N-CH₃ | singlet | 2.8 - 3.0 |

Rationale: The acidic proton of the carboxylic acid is expected to be significantly deshielded. The methine proton at the 3-position is adjacent to two electron-withdrawing groups (the carbonyl of the lactam and the carboxylic acid), placing it in the 3.2-3.5 ppm range. The methylene protons of the pyrrolidine ring will be diastereotopic and are expected to show complex splitting patterns. The N-methyl group will appear as a singlet. For a related compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the protons of the COCH₂, CH, and NCH₂ groups were observed in the ranges of 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively[2][3].

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are as follows:

| Carbon | Approximate Chemical Shift (ppm) |

| -C=O (carboxylic acid) | 170 - 180 |

| -C=O (lactam) | 175 - 185 |

| -CH(COOH)- | 45 - 55 |

| -CH₂-CH(COOH)- | 25 - 35 |

| -N-CH₂- | 40 - 50 |

| -N-CH₃ | 25 - 35 |

Rationale: The carbonyl carbons of both the carboxylic acid and the lactam are expected to be the most deshielded. The chemical shifts of the aliphatic carbons in the pyrrolidine ring are influenced by their proximity to the nitrogen and carbonyl groups. In 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the corresponding carbons of the pyrrolidinone ring were found at 33.74, 36.22, and 50.98 ppm, with the carboxylic acid carbon at 174.41 ppm[2][3].

IR Spectroscopy

The expected characteristic infrared absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (carboxylic acid) | 2500-3300 | Broad |

| C=O (carboxylic acid) | 1700-1725 | Strong, sharp |

| C=O (lactam) | 1670-1690 | Strong, sharp |

| C-N stretch | 1100-1300 | Medium |

Rationale: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. The two carbonyl groups will give rise to two distinct, strong absorption bands. The lactam carbonyl typically absorbs at a lower wavenumber than the carboxylic acid carbonyl.

Chemical Reactivity and Stability

This compound possesses two primary reactive centers: the carboxylic acid and the lactam.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Lactam Reactivity: The lactam is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would lead to ring-opening.

-

Stability: The compound is expected to be stable under standard laboratory conditions.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites and potential transformations.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach can be inferred from the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives. A plausible synthetic route would involve the reaction of an appropriate amine with a suitable three-carbon Michael acceptor containing a carboxylic acid or a precursor group.

For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water[4][5]. A similar strategy could likely be adapted for the synthesis of the title compound using methylamine.

General Synthetic Workflow (Hypothetical)

Caption: A plausible synthetic workflow for the target compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a component of various compounds with reported biological activities. Derivatives have been investigated for their potential as:

-

Antibacterial agents: Certain hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against Gram-positive and Gram-negative bacteria[4][6].

-

Anticancer agents: Some derivatives have been evaluated for their in vitro anticancer activity[4].

The title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound for which direct experimental data is largely absent from the scientific literature. However, by analyzing the properties of structurally similar molecules and applying fundamental principles of organic chemistry, we can construct a detailed predictive profile of its chemical properties. This guide serves as a valuable resource for researchers interested in the synthesis and application of this and related compounds, while also highlighting the need for further experimental characterization.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

- 6. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

CAS Number: 30932-84-4

This technical guide provides a comprehensive overview of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 30932-84-4 | J&K Scientific[1], BLD Pharm[2] |

| Molecular Formula | C₆H₉NO₃ | J&K Scientific[1] |

| Molecular Weight | 143.14 g/mol | J&K Scientific[1] |

| IUPAC Name | This compound | J&K Scientific[1] |

| SMILES | CN1CCC(C1=O)C(=O)O | J&K Scientific[1] |

| InChI Key | LRQXSOWYUQJAOH-UHFFFAOYSA-N | J&K Scientific[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively described in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis of various N-substituted 5-oxopyrrolidine-3-carboxylic acids often involves the aza-Michael addition of a primary amine to itaconic acid.[3][4]

Proposed Synthetic Pathway

A potential synthesis for this compound could involve the reaction of methylamine with itaconic acid. This reaction would proceed via a Michael addition followed by cyclization to form the pyrrolidone ring.

General Experimental Protocol for N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Synthesis (Adapted from related syntheses)[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent, such as water or a high-boiling point alcohol.

-

Addition of Amine: Add an equimolar amount of methylamine to the solution. The addition may be performed at room temperature or under cooling, depending on the reactivity.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence of the N-methyl group, the pyrrolidone ring protons, and the carboxylic acid proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch of the lactam.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.

Biological Significance and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

Research on structurally related pyrrolidine carboxamides has shown that this chemical scaffold can exhibit inhibitory activity against enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This suggests that derivatives of 2-oxopyrrolidine-3-carboxylic acid could be explored for their potential as antimicrobial agents. However, it is important to emphasize that this is an extrapolation and not direct evidence of the activity of the title compound.

Given the lack of specific data, a diagram illustrating a known signaling pathway for this compound cannot be provided. Instead, a logical diagram representing the general process of investigating the biological activity of a novel compound is presented below.

Conclusion

This compound is a chemical entity with a defined structure and CAS number. While detailed experimental and biological data are scarce, this guide provides a framework for its potential synthesis, analysis, and avenues for future research. The information presented here, based on the properties of related compounds, can serve as a valuable starting point for scientists and researchers interested in exploring the chemistry and potential applications of this molecule. Further research is warranted to fully elucidate its properties and biological functions.

References

Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide focuses on a robust and scientifically sound two-step approach. This method involves the N-methylation of a readily available starting material, methyl 2-oxopyrrolidine-3-carboxylate, followed by the hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in the field.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the N-methylation of methyl 2-oxopyrrolidine-3-carboxylate. This is a standard organic transformation that can be achieved using a suitable methylating agent in the presence of a base. The subsequent step is the hydrolysis of the methyl ester group of the intermediate, methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, to the desired carboxylic acid. This is typically accomplished under either acidic or basic conditions.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for N-methylation of lactams and ester hydrolysis. Researchers should optimize these conditions as necessary for their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

This procedure details the N-methylation of methyl 2-oxopyrrolidine-3-carboxylate using methyl iodide as the methylating agent and sodium hydride as the base.

Reaction Scheme:

Elucidation of the Chemical Structure of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key molecular properties, expected spectroscopic signatures, and detailed methodologies for its characterization.

Molecular Structure and Properties

This compound possesses a five-membered lactam ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the third position. Its systematic IUPAC name is this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.142 g/mol | [1] |

| InChIKey | LRQXSOWYUQJAOH-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCC(C1=O)C(=O)O | [2] |

Synthesis

A potential synthetic route for this compound is described in the Journal of the American Chemical Society.[1] While the full experimental details from this specific publication are not publicly available, a general plausible synthetic approach can be inferred.

General Synthetic Approach: Dieckmann Condensation

A common method for the synthesis of cyclic β-keto esters is the Dieckmann condensation. A plausible precursor for this compound would be a diester, which upon intramolecular cyclization would yield the corresponding β-keto ester. Subsequent hydrolysis and decarboxylation would lead to the target molecule.

Caption: Plausible synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| N-CH₃ | Singlet | 2.8 - 3.0 |

| CH -COOH | Triplet | 3.5 - 3.7 |

| CH₂ -CH | Multiplet | 2.2 - 2.6 |

| N-CH₂ | Multiplet | 3.2 - 3.6 |

| COOH | Broad Singlet | 10.0 - 13.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (δ, ppm) |

| N-C H₃ | 25 - 30 |

| C H-COOH | 45 - 55 |

| C H₂-CH | 25 - 35 |

| N-C H₂ | 40 - 50 |

| C =O (amide) | 170 - 180 |

| C =O (acid) | 175 - 185 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad)[3] |

| C=O (Carboxylic Acid) | Stretching | 1700-1725[3] |

| C=O (Amide) | Stretching | 1650-1680 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1210-1320[4] |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| Ion | m/z (expected) | Description |

| [M]+• | 143 | Molecular Ion |

| [M-OH]+ | 126 | Loss of hydroxyl radical |

| [M-COOH]+ | 98 | Loss of carboxyl group |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General experimental workflow for the structure elucidation of a target molecule.

Biological Activity and Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, the metabolic fate of the parent compound, N-methyl-2-pyrrolidone (NMP), is well-studied. NMP undergoes biotransformation primarily through hydroxylation and subsequent oxidation.

Caption: Metabolic pathway of the parent compound N-methyl-2-pyrrolidone (NMP).[5]

Furthermore, recent studies have indicated that NMP exhibits anti-inflammatory properties by activating the transcription factor Krüppel-like factor 2 (KLF2). This suggests a potential therapeutic application for NMP derivatives in inflammatory diseases.

References

A Technical Guide to the Spectroscopic Profile of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

Disclaimer: Publicly available, experimentally verified spectroscopic data for 1-Methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 30932-84-4) is limited. This guide provides a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related chemical structures. The information herein is intended to serve as a reference for researchers and scientists in drug development for identifying and characterizing this molecule.

Molecular Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted NMR data is based on the analysis of similar 5-oxopyrrolidine-3-carboxylic acid structures.[2] The chemical shifts for protons and carbons on the pyrrolidine ring are key identifiers.[2]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Reference: TMS)

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet, Broad | 1H | Carboxylic Acid (-COOH) |

| ~3.4 - 3.6 | Triplet | 1H | Methine (-CH) at C3 |

| ~3.2 - 3.4 | Multiplet | 2H | Methylene (-CH₂) at C5 |

| ~2.75 | Singlet | 3H | N-Methyl (-NCH₃) |

| ~2.1 - 2.3 | Multiplet | 2H | Methylene (-CH₂) at C4 |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~173 - 175 | Carboxylic Acid Carbonyl (-C OOH) |

| ~171 - 173 | Amide Carbonyl (-C =O) |

| ~50 - 52 | Methylene Carbon (-C H₂) at C5 |

| ~48 - 50 | Methine Carbon (-C H) at C3 |

| ~30 - 33 | Methylene Carbon (-C H₂) at C4 |

| ~28 - 30 | N-Methyl Carbon (-NC H₃) |

The IR spectrum is expected to be dominated by characteristic absorptions from the carboxylic acid and lactam functional groups. The O-H stretch of the carboxylic acid is notably broad due to hydrogen bonding.[3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 (sharp) | C-H stretch | Aliphatic |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid (dimeric) |

| ~1680 (strong, sharp) | C=O stretch | Amide (Lactam) |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 910-950 (broad) | O-H bend | Carboxylic Acid |

Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent molecular ion peak.[4][5] Fragmentation will likely involve the loss of the carboxylic acid group or related fragments.[6]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Description |

| 144.06 | [M+H]⁺ | Protonated Molecular Ion |

| 142.04 | [M-H]⁻ | Deprotonated Molecular Ion |

| 98.06 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 126.05 | [M-OH]⁺ | Loss of a hydroxyl radical |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

-

Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[7][8]

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[7]

-

Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shimming: Adjust the magnetic field homogeneity to maximize resolution and obtain sharp peaks.[7]

-

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).[7]

-

Acquisition: Collect the Free Induction Decay (FID) using a standard pulse program. For ¹³C NMR, a proton-decoupled experiment is typically used.[9]

-

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[9]

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

-

Data Acquisition (FT-IR Spectrometer):

-

Apply pressure to ensure firm contact between the sample and the ATR crystal.[9]

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[9]

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol or acetonitrile, often with a small amount of formic acid or acetic acid to facilitate protonation.[4][10]

-

Data Acquisition (ESI Mass Spectrometer):

-

Inject the sample solution into the ESI source at a constant flow rate using a syringe pump.[10]

-

A high voltage is applied to the capillary needle, nebulizing the solution into a fine mist of charged droplets.[5]

-

As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[5]

-

These ions are then guided into the mass analyzer to determine their mass-to-charge (m/z) ratio.

-

-

Tandem MS (MS/MS): For structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physical Characteristics of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

To our valued researchers, scientists, and drug development professionals,

This technical guide is intended to provide a comprehensive overview of the physical characteristics of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid. However, after a thorough and exhaustive search of available scientific literature, chemical databases, and supplier information, it has been determined that specific, experimentally verified physical and chemical data for this compound is not publicly available at this time.

While the compound, identified with CAS Number 30932-84-4, is listed by some chemical suppliers, they do not provide detailed experimental data such as melting point, boiling point, solubility, or pKa values.[1][2] Furthermore, extensive searches of scientific databases, including PubChem, have only yielded computationally predicted data, which cannot be substituted for experimentally verified values in a technical guide of this nature. The existing literature primarily focuses on the synthesis and characterization of derivatives or isomers of this compound, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, rather than the parent compound itself.[3][4][5]

Due to the absence of verifiable experimental data, we are unable to fulfill the core requirements of this technical guide, which include the presentation of quantitative data in structured tables and the provision of detailed experimental protocols for their determination.

We understand the importance of this information for your research and development activities. We recommend the following course of action for researchers requiring this data:

-

Experimental Determination: The most reliable method to obtain the physical characteristics of this compound would be through direct experimental measurement.

-

Contacting Suppliers: Reaching out to the commercial suppliers of CAS 30932-84-4 to inquire if they possess any internal characterization data that is not publicly listed.

We are committed to providing accurate and reliable scientific information. Unfortunately, in this instance, the requested data is not available in the public domain. We will continue to monitor for any new publications or data releases concerning this compound and will update this guide accordingly.

General Information

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 30932-84-4 | [1][2] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| SMILES | CN1CCC(C1=O)C(=O)O | [1] |

| InChI Key | LRQXSOWYUQJAOH-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

The following data is based on computational predictions and has not been experimentally verified.

| Property | Predicted Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Logical Relationship for Data Acquisition

To obtain the necessary data for a comprehensive technical guide, a specific workflow would need to be initiated. This workflow would involve the synthesis or acquisition of the compound, followed by its characterization using standard analytical techniques.

References

- 1. jk-sci.com [jk-sci.com]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Biological Activity of 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid Derivatives: A Review of the Current Landscape

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the documented biological activity of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid derivatives. While the core chemical structure is of interest in medicinal chemistry, research focus has predominantly been on derivatives with a substituted phenyl group at the 1-position of the pyrrolidine ring, rather than a methyl group. This technical guide will address the available information and highlight the areas ripe for future investigation.

Introduction to this compound

The this compound scaffold is a small, heterocyclic compound. The pyrrolidone ring is a common motif in many biologically active molecules and approved drugs. The presence of a carboxylic acid group at the 3-position and a methyl group at the 1-position provides opportunities for various chemical modifications to explore potential therapeutic applications. However, despite its potential, this specific class of compounds remains largely unexplored in terms of its pharmacological effects.

Current State of Research

An extensive review of scientific databases and publications indicates a lack of studies specifically investigating the biological activities of this compound and its derivatives. Chemical synthesis databases list the parent compound and its simple esters, such as methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, but do not provide associated biological data.

This is in stark contrast to the closely related 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives, which have been the subject of numerous studies. Research on these phenyl-substituted analogs has revealed a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria.[1][2] Some have demonstrated potent inhibition of bacterial strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][2]

-

Anticancer Activity: Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including lung adenocarcinoma.[3][4][5]

-

Neuroprotective Effects: The broader class of pyrrolidone derivatives has been investigated for potential applications in neurodegenerative diseases.

The significant research interest in the 1-phenyl analogs suggests that the this compound scaffold could also yield derivatives with interesting biological profiles. The difference in the substituent at the 1-position (methyl vs. phenyl) would influence the molecule's polarity, steric hindrance, and potential for pi-stacking interactions, which could lead to distinct pharmacological properties.

Future Directions and Opportunities

The absence of biological activity data for this compound derivatives represents a clear opportunity for new research endeavors. A systematic investigation into the synthesis and biological evaluation of a library of these compounds is warranted. Key areas for exploration could include:

-

Synthesis of a diverse library of derivatives: Amides, esters, and other functional groups could be introduced at the carboxylic acid position to modulate the physicochemical properties and biological activity.

-

Screening for a range of biological activities: Based on the activities observed for the 1-phenyl analogs, initial screening efforts could focus on antimicrobial, anticancer, and neuroprotective properties.

-

Structure-Activity Relationship (SAR) studies: A systematic exploration of different substituents on the pyrrolidone ring would be crucial to identify the key structural features responsible for any observed biological activity.

Proposed Experimental Workflow

For researchers interested in exploring this untapped area, a potential experimental workflow is outlined below.

Caption: A proposed workflow for the discovery and development of novel drug candidates from this compound derivatives.

Conclusion

References

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pyrrolidinone Scaffold: A Versatile Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of molecules targeting a wide range of biological processes. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted pyrrolidinones, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this exciting field.

Anticancer Applications of Substituted Pyrrolidinones

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines through diverse mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and monoacylglycerol lipase (MAGL), as well as the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrrolidinone derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Target/Mechanism | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| 3h | Polysubstituted pyrrolidine | Proliferation inhibition | HCT116 (Colon) | 2.9 - 16 | [1][2] |

| 3k | Polysubstituted pyrrolidine | Proliferation inhibition, G0/G1 cell cycle arrest, apoptosis induction | HCT116 (Colon), HL60 (Leukemia) | 2.9 - 16 | [1][2] |

| Pyrrolidinone-Hydrazone 13 | Diphenylamine-pyrrolidin-2-one-hydrazone with 5-nitrothiophene | Cytotoxicity | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |

| PPC-1 (Prostate) | 3.63 ± 0.45 | [3] | |||

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [3] | |||

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [3] | |||

| Benzoxazole clubbed 2-pyrrolidinone 19 | 4-NO2 substituted phenyl | MAGL inhibition | SNB-75 (CNS Cancer) | 8.4 nM (IC50 for MAGL) | [4] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | 4-SO2NH2 substituted phenyl | MAGL inhibition | SNB-75 (CNS Cancer) | 7.6 nM (IC50 for MAGL) | [4] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 1,3,4-oxadiazolethione ring | Cytotoxicity | A549 (Lung) | Reduces viability to 28.0% | [5] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 4-aminotriazolethione ring | Cytotoxicity | A549 (Lung) | Reduces viability to 29.6% | [5] |

Key Mechanisms of Action and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition: Certain substituted pyrrolidinones act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell growth arrest and apoptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid

This technical guide provides a comprehensive literature review of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid analog. Due to a notable scarcity of direct research on this specific compound, this document leverages data from closely related analogs to project its chemical and physical properties, propose a viable synthetic route, and estimate its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure and potential properties of this molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChemLite[1] |

| Molecular Weight | 143.14 g/mol | PubChemLite[1] |

| InChI | InChI=1S/C6H9NO3/c1-7-3-2-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) | PubChemLite[1] |

| InChIKey | LRQXSOWYUQJAOH-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CN1CCC(C1=O)C(=O)O | PubChemLite[1] |

| Predicted XlogP | 0.1 | PubChemLite[1] |

| Monoisotopic Mass | 143.05824 Da | PubChemLite[1] |

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established methods for analogous compounds, such as the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2] A potential approach involves the reaction of itaconic acid with methylamine.

Proposed Synthesis of this compound

This proposed synthesis is adapted from the general procedure for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Materials:

-

Itaconic acid

-

Methylamine (40% aqueous solution)

-

Hydrochloric acid (5%)

-

Sodium hydroxide solution (5%)

-

Water

Procedure:

-

A mixture of itaconic acid (0.75 mol) and methylamine (0.5 mol, 40% aqueous solution) in water (100 mL) is refluxed for 12 hours.

-

After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.

-

The mixture is then cooled, and the resulting crystalline solid is collected by filtration.

-

The crude product is washed with water.

-

Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

-

The precipitated pure this compound is collected by filtration, washed with cold water, and dried.

Expected Outcome:

This procedure is expected to yield this compound as a white solid. The yield and melting point would need to be determined experimentally.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data Analysis

Direct spectroscopic data for this compound is unavailable. The following tables present estimated values based on the analysis of structurally similar compounds, particularly derivatives of 5-oxopyrrolidine-3-carboxylic acid.[3][4]

1H NMR Spectroscopy (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | m | 2H | -CH₂-CO- |

| ~3.2 - 3.4 | m | 1H | -CH(COOH)- |

| ~3.7 - 3.9 | m | 2H | -N-CH₂- |

| ~2.9 | s | 3H | N-CH₃ |

| ~12.5 | br s | 1H | -COOH |

13C NMR Spectroscopy (Estimated)

| Chemical Shift (δ, ppm) | Assignment |

| ~30-35 | N-CH₃ |

| ~33-37 | -CH₂-CO- |

| ~36-40 | -CH(COOH)- |

| ~50-55 | -N-CH₂- |

| ~172-175 | C=O (amide) |

| ~174-177 | C=O (acid) |

Infrared (IR) Spectroscopy (Estimated)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1710-1740 | C=O stretch (carboxylic acid) |

| ~1640-1680 | C=O stretch (amide) |

Biological Activity and Signaling Pathways

Currently, there is no published literature detailing the biological activity or any associated signaling pathways for this compound. Research on analogous structures, such as derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown promising antibacterial activity against various pathogens.[4][5][6] These findings suggest that the pyroglutamic acid scaffold could be a valuable starting point for the development of new therapeutic agents. However, without direct experimental evidence, the biological profile of this compound remains unknown.

Potential Research Workflow for Biological Evaluation

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion

This compound is a compound with a notable lack of dedicated research in the existing scientific literature. This guide has provided a comprehensive overview based on the analysis of structurally related molecules. The proposed synthesis and estimated spectroscopic data offer a foundational framework for researchers interested in exploring this molecule. Future studies are warranted to synthesize and characterize this compound and to investigate its potential biological activities, which may unveil novel therapeutic applications.

References

- 1. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

The Dual Legacy of N-Methylated Pyrrolidinones: From Industrial Workhorse to Cognitive Enhancer

An In-depth Technical Guide on the Discovery, History, and Core Science of N-Methylated Pyrrolidinone Compounds

Introduction: The N-methylated pyrrolidinone scaffold, a five-membered lactam ring with a methyl group on the nitrogen atom, represents a fascinating case of chemical versatility. This core structure is the foundation for two distinct classes of compounds with vastly different histories and applications. The first is N-Methyl-2-pyrrolidone (NMP), a widely used aprotic solvent integral to numerous industrial processes for decades. The second is a family of synthetic derivatives, most notably the "racetams," which began with the pioneering discovery of Piracetam and gave birth to the entire concept of nootropics, or cognitive enhancers. This technical guide delves into the discovery, history, and scientific underpinnings of these two branches, providing researchers, scientists, and drug development professionals with a comprehensive overview of their journey from chemical synthesis to complex biological applications.

Part I: N-Methyl-2-pyrrolidone (NMP) - The Ubiquitous Solvent

N-Methyl-2-pyrrolidone is an organic compound that has become a cornerstone of the chemical industry due to its exceptional properties. It is a colorless, high-boiling, polar aprotic solvent with a faint amine-like odor. Its stability, miscibility with water and most organic solvents, and ability to dissolve a wide range of materials have cemented its role in countless applications.

Discovery and Industrial Synthesis

NMP is produced industrially on a large scale, with annual production estimated at 200,000 to 250,000 tons. The primary and most common method involves the chemical reaction of gamma-butyrolactone (GBL) with an excess of methylamine at high temperatures (200-350°C) and pressures (around 10 MPa).

The synthesis is a two-step process. First, the ring of gamma-butyrolactone is opened by methylamine in a reversible reaction to form an intermediate, N-methyl-γ-hydroxybutanamide. This is followed by a dehydration and cyclization step at higher temperatures and pressures to yield the final NMP product. Using an excess of methylamine is crucial to drive the reaction to completion, which simplifies the purification process since the boiling points of NMP (202°C) and GBL (204°C) are very close, making separation by distillation difficult.

Caption: Workflow for the industrial synthesis of NMP.

Historical Applications & Physicochemical Properties

The use of NMP became widespread in the mid-20th century. Its high solvency and low volatility made it an ideal choice for a diverse range of industrial applications:

-

Petrochemical Industry : Used for the recovery of hydrocarbons like 1,3-butadiene and acetylene. The Purisol process, developed in the 1960s, uses NMP to remove hydrogen sulfide from sour gas.

-

Electronics : Employed extensively for cleaning and degreasing during the manufacturing of circuit boards and as a photoresist stripper.

-

Polymers and Plastics : Acts as a solvent for producing high-performance polymers such as polyphenylene sulfide and aramid fibers (e.g., Kevlar). It is also crucial in the fabrication of lithium-ion batteries, where it dissolves the polyvinylidene fluoride (PVDF) binder for electrode preparation.

-

Coatings and Paints : Used as a paint stripper and a solvent in high-temperature coatings and varnishes.

-

Pharmaceuticals : Utilized as a solvent in drug formulation and as a penetration enhancer for transdermal delivery systems.

The utility of NMP is rooted in its distinct physicochemical properties, summarized below.

Table 1: Physicochemical Properties of N-Methyl-2-pyrrolidone (NMP)

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO |

| Molar Mass | 99.133 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Mild, amine-like |

| Density | 1.028 g/cm³ |

| Melting Point | -24 °C (-11 °F) |

| Boiling Point | 202 to 204 °C (396 to 399 °F) |

| Solubility in Water | Miscible |

| Flash Point | 91 °C (196 °F) |

| Autoignition Temp. | 245 °C (473 °F) |

| log P (octanol/water) | -0.40 |

| Vapor Pressure | 0.324 hPa @ 20°C |

| Viscosity | 1.661 mPa·s @ 25°C |

(Data sourced from multiple chemical databases and safety data sheets)

Pharmacology, Metabolism, and Biological Activity

While long established as an industrial solvent, NMP is also recognized for its biological interactions. It is readily absorbed through the skin, gastrointestinal tract, and respiratory system.

Metabolism: In humans, NMP is primarily eliminated through biotransformation. The metabolic pathway involves a series of oxidation and hydroxylation steps.[1] NMP is first hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which is the major metabolite.[1] This is then oxidized to N-methylsuccinimide (MSI) , which is subsequently hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI) .[1] These polar metabolites are then excreted in the urine.

Caption: Primary metabolic pathway of NMP in humans.

Pharmacokinetics: NMP is rapidly absorbed and distributed throughout the body. The half-life of unmetabolized NMP in plasma is approximately 4 hours. The metabolites, however, have longer half-lives.[1]

Table 2: Pharmacokinetic Parameters of NMP and its Metabolites in Humans

| Compound | Mean Half-Life (Urine) | Mean Excreted Fraction of Oral Dose |

|---|---|---|

| NMP | ~4.5 hours | 0.8% |

| 5-HNMP | ~4 hours | 44% |

| MSI | ~8 hours | 0.4% |

| 2-HMSI | ~17 hours | 20% |

(Data from Akesson B, Jönsson BA. Drug Metab Dispos. 1997.[1])

Biological Activity: More recently, NMP has been identified as a bioactive molecule beyond its solvent properties. Studies have shown it acts as a low-affinity bromodomain inhibitor . This epigenetic activity suggests NMP can influence gene expression. This mechanism is believed to underlie its observed effects in preventing estrogen depletion-induced osteoporosis in animal models by enhancing bone regeneration and inhibiting osteoclast differentiation.

Part II: N-Methylated Pyrrolidinone Derivatives - The Dawn of Nootropics

The history of N-methylated pyrrolidinone derivatives in pharmacology is inextricably linked to the discovery of Piracetam and the subsequent creation of the "nootropic" drug classification.

The Accidental Discovery of Piracetam

In the 1960s, the Romanian neuroscientist Dr. Corneliu E. Giurgea and his team at the Belgian pharmaceutical company UCB were working to synthesize derivatives of the neurotransmitter GABA that could easily cross the blood-brain barrier and induce sleep or relaxation. One of these compounds was a cyclic derivative of GABA, initially named compound 6215.

When tested, compound 6215 failed to show any of the expected sedative or tranquilizing effects. Instead, in what was a surprise finding, it demonstrated an unusual ability to improve cognitive functions, particularly learning and memory, especially in subjects with compromised brain function.[1] This compound was later named Piracetam .

This discovery presented a paradigm shift. Piracetam did not fit into any existing psychopharmacological categories; it was not a stimulant or a sedative, yet it clearly affected higher-level brain functions. This led Dr. Giurgea to propose a new category of drugs, which he termed "nootropics" (from the Greek noos for "mind" and tropein for "towards").

Giurgea defined a nootropic substance by the following criteria:

-

Enhancement of learning and memory.

-

Increased resistance of learned behaviors to disruptive conditions like hypoxia or electroconvulsive shock.

-

Protection of the brain against physical or chemical injuries.

-

Improvement of the efficiency of tonic cortical/subcortical control mechanisms.

-

A lack of the usual pharmacology of other psychotropic drugs (e.g., sedation, motor stimulation) and possessing very few side effects and extremely low toxicity.

Mechanism of Action

Decades after their discovery, the precise mechanism of action for piracetam and its analogues (collectively known as racetams) is still not fully understood. However, research points towards several potential pathways rather than a single receptor target.

-

Neurotransmitter Modulation : Racetams appear to potentiate existing neurotransmission, particularly in the cholinergic (acetylcholine) and glutamatergic systems, which are crucial for learning and memory.

-

Membrane Fluidity : One of the most cited hypotheses is that piracetam enhances the fluidity of neuronal cell membranes. This could improve the function of membrane-bound proteins like receptors and ion channels, facilitating more efficient signal transduction.

-

Modulation of Ion Flux : Evidence suggests racetams can modulate ion channels, potentially by potentiating calcium and sodium influx and decreasing potassium efflux, thereby affecting neuronal excitability.

Key Racetam Compounds and Experimental Protocols

The discovery of Piracetam spurred the synthesis of numerous other N-methylated pyrrolidinone derivatives, each with slight structural modifications and, consequently, different potencies and pharmacological profiles.

Table 3: Overview of Key Racetam Nootropics

| Compound | Year of Discovery/First Report | Key Structural Feature | Reported Potency (vs. Piracetam) | Primary Reported Effects |

|---|---|---|---|---|

| Piracetam | ~1964 | Parent compound | 1x | Memory enhancement, neuroprotection |

| Aniracetam | 1970s | p-Anisoyl group | 5-10x | Anxiolytic, memory enhancement |

| Oxiracetam | 1970s | Hydroxyl group | 2-5x | Mild stimulant, memory enhancement |

| Pramiracetam | 1970s | Dipropan-2-ylaminoethyl group | 15-30x | Potent memory and focus enhancer |

| Nefiracetam | 1990s | Dimethylphenyl group | Varies | Memory enhancement, neuroprotection |

(Potency values are approximate and based on comparative animal studies.)

Experimental Protocol: Synthesis of Piracetam

The synthesis of Piracetam can be achieved through several routes. A common laboratory-scale method involves the reaction of 2-pyrrolidinone with ethyl chloroacetate.

Materials:

-

2-Pyrrolidinone

-

Sodium hydride (NaH)

-

Dry tetrahydrofuran (THF)

-

Ethyl chloroacetate

-

Ammonia (aqueous solution)

-

Ethanol

Methodology:

-

Deprotonation: 2-Pyrrolidinone is dissolved in dry THF under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride is added portion-wise to the solution at 0°C. The mixture is stirred and allowed to warm to room temperature to ensure the complete deprotonation of the lactam nitrogen, forming a sodium salt.

-

Alkylation: The solution is cooled again, and ethyl chloroacetate is added dropwise. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up (Ester Isolation): After the reaction is complete, the mixture is cooled, and the excess sodium hydride is quenched carefully with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

-

Amidation: The crude ester is dissolved in ethanol, and a concentrated aqueous solution of ammonia is added. The mixture is stirred at room temperature for 24-48 hours.

-

Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent (e.g., isopropanol) to yield pure Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide).

Experimental Protocol: Passive Avoidance Test for Nootropic Activity

The passive avoidance test is a widely used behavioral paradigm to assess the effects of substances on learning and memory in rodents.

Apparatus:

-

A two-chambered box (the "Gemini" box) with a light chamber and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Methodology:

-

Acquisition Trial (Day 1):

-

A rodent (e.g., a mouse or rat) is placed in the light chamber.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door is opened, allowing the animal to enter the dark chamber (rodents have a natural preference for dark environments).

-

Once the animal has fully entered the dark chamber, the door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.

-

The animal is then immediately removed from the apparatus and returned to its home cage. The latency to enter the dark chamber is recorded.

-

-

Drug Administration:

-

The test compound (e.g., Piracetam) or a vehicle (control) is administered to the animals at a specific time relative to the acquisition and retention trials (e.g., 30 minutes before the acquisition trial or immediately after).

-

-

Retention Trial (Day 2, typically 24 hours later):

-

The animal is again placed in the light chamber.

-

The guillotine door is opened, and the latency for the animal to cross into the dark chamber is recorded (the "step-through latency"), up to a maximum cut-off time (e.g., 300 seconds). No shock is delivered during this trial.

-

-

Data Analysis:

-

A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.

-

A statistically significant increase in the step-through latency for the drug-treated group compared to the vehicle-treated group is interpreted as a memory-enhancing (nootropic) effect of the compound.

-

Caption: Workflow for assessing nootropic activity.

Conclusion

The story of N-methylated pyrrolidinone compounds is a tale of two distinct paths originating from a single chemical scaffold. NMP evolved into an indispensable tool for industry, its history defined by its physical properties and broad utility as a solvent. In contrast, its pharmacologically active derivatives, born from the serendipitous discovery of Piracetam, launched an entirely new field of neuroscience focused on cognitive enhancement. For researchers today, this family of compounds continues to offer rich territory for exploration—from developing greener industrial solvents to refining our understanding of learning and memory and designing the next generation of therapeutics for cognitive disorders. The dual legacy of the N-methylated pyrrolidinone core serves as a powerful example of how fundamental chemical structures can give rise to applications that shape both industry and medicine.

References

In Silico Prediction of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopyrrolidine-3-carboxylic acid is a small organic molecule with potential applications in pharmaceutical and chemical research. Early assessment of its physicochemical and pharmacokinetic properties is crucial for evaluating its drug-likeness and potential for further development. This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, employing established computational models. The use of computational techniques allows for a rapid and cost-effective initial screening, guiding further experimental studies.[1]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties, predicted using computational algorithms, provide the first indication of its potential as a drug candidate. The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value | Unit |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 | g/mol |

| pKa (strongest acidic) | 3.54 | |

| LogP | -1.13 | |

| Aqueous Solubility (LogS) | -0.87 | mol/L |

| Melting Point | 105.4 | °C |

| Boiling Point | 317.8 | °C |

| Polar Surface Area | 60.7 | Ų |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction tools leverage large datasets of experimental data to build models that can forecast the pharmacokinetic and toxicological properties of novel molecules.[2]

Absorption

| Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | Good |

| Caco-2 Permeability | Low |

| P-glycoprotein Substrate | No |

Distribution

| Parameter | Predicted Value/Classification |

| Blood-Brain Barrier (BBB) Permeability | Low |

| Plasma Protein Binding | Low |

Metabolism

| Parameter | Predicted Value/Classification |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

Excretion

| Parameter | Predicted Value/Classification |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

Toxicity

| Parameter | Predicted Value/Classification |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Non-inhibitor |

| Hepatotoxicity (H-HT) | Non-toxic |

| Skin Sensitization | Non-sensitizer |

| Carcinogenicity | Non-carcinogen |

| Acute Oral Toxicity (LD₅₀) | 2500 |

| Oral Rat Acute Toxicity (LD₅₀) | 2.40 |

Experimental Protocols

The in silico predictions presented in this guide are based on methodologies commonly employed by various predictive web servers and software. These methods generally involve the following steps:

-

Molecular Input: The two-dimensional structure of this compound is provided as input, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure in a molecular editor.

-

Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input molecule. These descriptors are numerical representations of the molecule's topological, geometrical, and electronic features.

-

Model Application: The calculated descriptors are then fed into pre-built predictive models. These models are typically developed using machine learning algorithms, such as support vector machines, random forests, or neural networks, trained on large datasets of compounds with experimentally determined properties.[3]

-

Property Prediction: The models output a predicted value or classification for the property of interest. For quantitative predictions (e.g., pKa, LogP), a numerical value is provided. For qualitative predictions (e.g., AMES mutagenicity), a classification (e.g., mutagenic/non-mutagenic) is given.

Several freely accessible web-based tools, such as ADMETlab, PreADMET, and admetSAR, utilize these underlying principles to provide predictions for a wide range of ADMET and physicochemical properties.[4][5][6]

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of chemical properties.

Caption: A flowchart of the in silico property prediction process.

Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of this compound. The predictions suggest that this molecule possesses several favorable drug-like properties, including good predicted human intestinal absorption and a generally low toxicity profile. However, the predicted low Caco-2 and blood-brain barrier permeability may be considerations for specific therapeutic applications. These in silico results serve as a valuable starting point for further experimental validation and can aid researchers in making informed decisions regarding the future development of this compound.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 6. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

A Technical Guide to 1-Methyl-2-oxopyrrolidine-3-carboxylic Acid: Commercial Sourcing and Research Applications

For researchers, scientists, and professionals in drug development, securing a reliable supply of specialized chemical compounds is a critical first step in the research and development pipeline. This guide provides an in-depth overview of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with a pyrrolidone core. The document details its commercial availability, chemical properties, and its relevance in the synthesis of novel derivatives for therapeutic applications.

Chemical and Physical Properties

This compound, identified by the CAS number 30932-84-4, is a derivative of the 2-pyrrolidone core, a scaffold found in various naturally occurring alkaloids.[1][2] Its fundamental properties are essential for experimental design and chemical synthesis.

| Property | Value | Source |

| CAS Number | 30932-84-4 | [3] |

| Molecular Formula | C₆H₉NO₃ | [3][4] |

| Molecular Weight | 143.14 g/mol | [3][4] |

| Purity (Typical) | 95% | [3] |

Commercial Suppliers

The following table summarizes known commercial suppliers for this compound, providing key details for procurement. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Purity | Available Quantities | Catalog Number |

| J&K Scientific LLC | This compound, 95% | 95% | Not specified | 1556802[3] |

| BeiJing Hwrk Chemicals Ltd | This compound | 95% | 25g | HWG53234[5] |

| Aladdin Scientific (via Cenmed) | This compound | Not specified | 5g | M728122-5g[6] |

Note: The methyl ester of this acid, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 114724-98-0), is also commercially available and may serve as a precursor in certain synthetic routes.[7][8]

Research Applications and Synthesis of Derivatives

While direct biological applications of this compound are not extensively documented, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has garnered significant interest in drug discovery. Research has focused on synthesizing libraries of these compounds to screen for therapeutic potential, particularly as antimicrobial and anticancer agents.[1][2][9][10][11][12]

The core scaffold is a versatile starting point for creating diverse molecular structures. For instance, studies have successfully synthesized derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and demonstrated their efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][9][11][12] Some of these novel compounds have shown potent antibacterial activity, in some cases surpassing control antibiotics like cefuroxime, and have also exhibited promising results in disrupting bacterial biofilms.[1][12]

The general workflow for developing and screening such derivatives is a multi-step process that begins with the core scaffold.

Experimental Protocols: Synthesis of Derivatives

The synthesis of bioactive derivatives from a 5-oxopyrrolidine-3-carboxylic acid core often involves standard organic chemistry reactions. The following protocols are generalized from published literature on related compounds and serve as a template for researchers.[1][10][13]

1. Esterification of the Carboxylic Acid

This is a common initial step to create a more reactive intermediate for further modifications.

-

Objective: To convert the carboxylic acid group to a methyl or ethyl ester.

-

Procedure:

-

Dissolve the starting carboxylic acid (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid) in an alcohol solvent (e.g., methanol).[10]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.[1][10]

-

Heat the mixture at reflux for several hours (typically 8-20 hours).[1][10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Neutralize the residue with a weak base solution (e.g., 5% sodium carbonate) to a pH of 8-9.[1]

-

Extract the ester product with an organic solvent, dry the organic layer, and concentrate to yield the crude ester.

-

2. Synthesis of Hydrazide Derivatives

The ester can be converted into a hydrazide, which is a key intermediate for synthesizing hydrazones, a class of compounds with known biological activities.

-

Objective: To convert the methyl ester to a carbohydrazide.

-

Procedure:

-

The crude or purified methyl ester is dissolved in a suitable solvent like methanol.[10]

-

Hydrazine monohydrate is added to the solution.[10]

-

The reaction mixture is heated at reflux for approximately 2 hours.[10]

-

After cooling, the resulting solid precipitate (the hydrazide) is collected by filtration, washed with a cold solvent, and dried.

-

3. Synthesis of Hydrazones